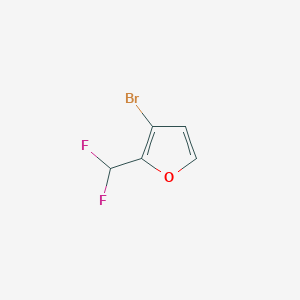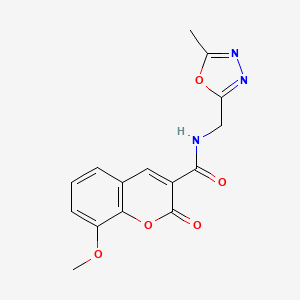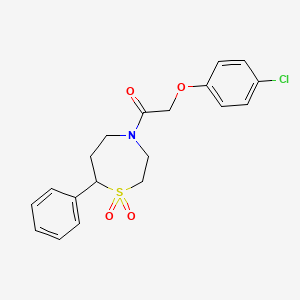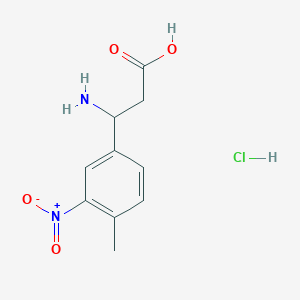![molecular formula C6H8O B2602585 Spiro[2.3]hexan-4-one CAS No. 20571-15-7](/img/structure/B2602585.png)
Spiro[2.3]hexan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spiro[2.3]hexan-4-one is a chemical compound with the molecular formula C6H8O . It has an average mass of 96.127 Da and a monoisotopic mass of 96.057518 Da .
Synthesis Analysis
This compound can be synthesized from bicyclopropylidene . Another method involves the treatment of 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with concentrated sulfuric acid followed by dehydration .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring fused to a three-membered ring at one carbon atom . The structure is highly symmetrical, with the spiro carbon atom being the point of symmetry .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 156.6±8.0 °C at 760 mmHg, and a vapor pressure of 2.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.3±3.0 kJ/mol and a flash point of 41.7±10.7 °C . The compound has a refractive index of 1.503 and a molar refractivity of 25.9±0.4 cm3 . It has no freely rotating bonds and no violations of the Rule of 5 .Scientific Research Applications
Synthesis and Chemical Transformations Spiro[2.3]hexan-4-one derivatives have been synthesized for various research purposes. For instance, Rosenberg, Schrievers, and Brinker (2016) demonstrated that spiro[3.3]hept-1-ylidene, a related compound, can undergo [1,2]-sigmatropic rearrangements, leading to different hydrocarbons through ring-contraction and ring-expansion processes (Rosenberg, Schrievers, & Brinker, 2016). Additionally, novel spiro[2.3]hexane carbocyclic nucleosides were synthesized by Bondada et al. (2004), involving enzymatic resolution (Bondada, Gumina, Nair, Ning, Schinazi, & Chu, 2004).
Reactivity and Structure Analysis Studies on this compound derivatives also focus on understanding their reactivity and structural properties. Roberts and Walton (1985) explored hydrogen abstraction from spiro[2.3] hexane, providing insights into the rearrangement and reaction kinetics of the resulting radicals (Roberts & Walton, 1985). Filatov et al. (2017) synthesized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles, assessing their structures and potential applications (Filatov, Knyazev, Molchanov, Panikorovsky, Kostikov, Larina, Boitsov, & Stepakov, 2017).
Photoclick Chemistry and Bioorthogonal Reactions The application in bioorthogonal reactions is another area of interest. Yu and Lin (2014) designed a strained spirocyclic alkene, spiro[2.3]hex-1-ene, for accelerated photoclick chemistry and bioorthogonal protein labeling (Yu & Lin, 2014).
Pharmacological Applications this compound derivatives have also been explored in pharmacological research. For instance, Varasi et al. (2011) identified spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors, offering potential therapeutic applications (Varasi, Thaler, Abate, Bigogno, Boggio, Carenzi, Cataudella, Dal Zuffo, Fulco, Rozio, Mai, Dondio, Minucci, & Mercurio, 2011).
Properties
IUPAC Name |
spiro[2.3]hexan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-1-2-6(5)3-4-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRNAOWGCPSZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2602505.png)






![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2602517.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)
